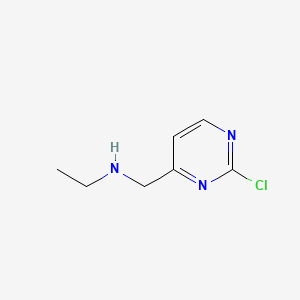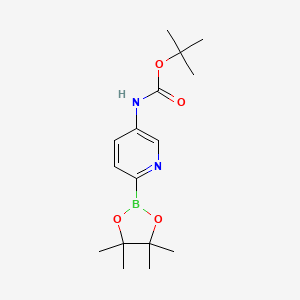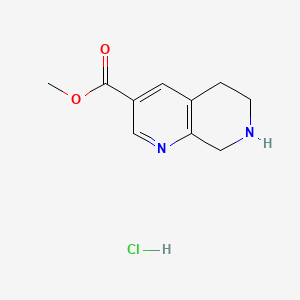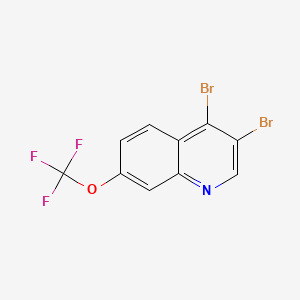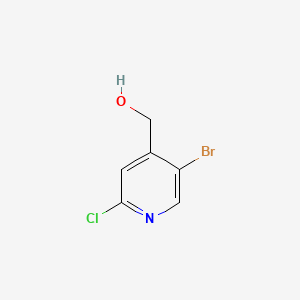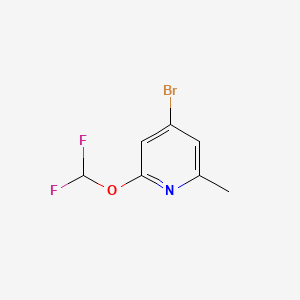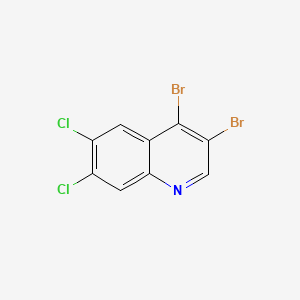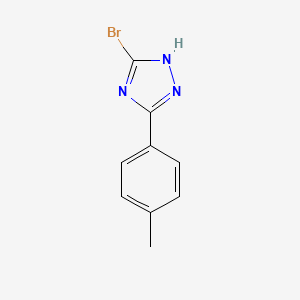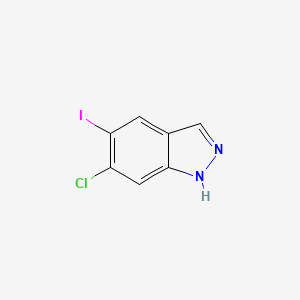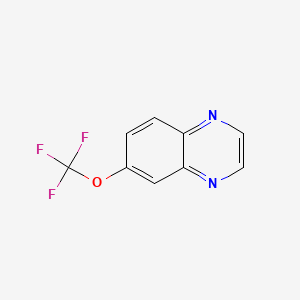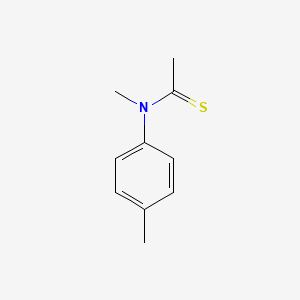![molecular formula C7H16INO2 B578893 ACETYLCHOLINE IODIDE, [ACETYL-1-14C] CAS No. 16238-80-5](/img/new.no-structure.jpg)
ACETYLCHOLINE IODIDE, [ACETYL-1-14C]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylcholine iodide, [acetyl-1-14C] is a radiolabeled compound used extensively in biochemical and pharmacological research. It is a derivative of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system by transmitting signals across synapses. The radiolabeling with carbon-14 allows for the tracking and quantification of acetylcholine in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetylcholine iodide, [acetyl-1-14C] involves the radiolabeling of acetylcholine with carbon-14. The process typically starts with the synthesis of [acetyl-1-14C] acetic acid, which is then reacted with choline to form the radiolabeled acetylcholine. The final step involves the iodination of acetylcholine to produce acetylcholine iodide, [acetyl-1-14C].
Industrial Production Methods: Industrial production of acetylcholine iodide, [acetyl-1-14C] follows similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and specific activity of the radiolabeled compound. The use of specialized equipment and facilities is essential to handle the radioactive materials safely.
Analyse Chemischer Reaktionen
Types of Reactions: Acetylcholine iodide, [acetyl-1-14C] undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Acetylcholine iodide can be hydrolyzed by acetylcholinesterase to produce choline and acetic acid.
Oxidation: It can undergo oxidation reactions in the presence of oxidizing agents.
Substitution: The iodide ion can be substituted by other nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Choline and acetic acid.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: Products depend on the nucleophile involved in the reaction.
Wissenschaftliche Forschungsanwendungen
Acetylcholine iodide, [acetyl-1-14C] is widely used in scientific research due to its radiolabeling, which allows for precise tracking and quantification in biological systems. Some key applications include:
Neurotransmitter Studies: Used to study the role of acetylcholine in neurotransmission and synaptic function.
Pharmacological Research: Helps in understanding the mechanism of action of drugs that target cholinergic systems.
Metabolic Pathway Analysis: Used to trace the metabolic pathways of acetylcholine in various tissues.
Diagnostic Imaging: Employed in imaging techniques to visualize acetylcholine distribution in the brain and other organs.
Wirkmechanismus
Acetylcholine iodide, [acetyl-1-14C] exerts its effects by mimicking the action of acetylcholine, a neurotransmitter. It binds to acetylcholine receptors, including nicotinic and muscarinic receptors, on the surface of neurons and other cells. This binding triggers a cascade of intracellular events that lead to the transmission of nerve impulses, muscle contraction, and various other physiological responses. The radiolabeling with carbon-14 allows researchers to track the compound’s distribution and interaction with its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Acetylcholine chloride: Another salt form of acetylcholine used in research.
Carbachol: A synthetic analog of acetylcholine that is resistant to hydrolysis by acetylcholinesterase.
Bethanechol: A cholinergic agonist similar to acetylcholine but with a longer duration of action.
Uniqueness: Acetylcholine iodide, [acetyl-1-14C] is unique due to its radiolabeling, which allows for precise tracking and quantification in biological systems. This feature makes it particularly valuable in research applications where understanding the distribution and metabolism of acetylcholine is crucial.
Eigenschaften
CAS-Nummer |
16238-80-5 |
|---|---|
Molekularformel |
C7H16INO2 |
Molekulargewicht |
275.107 |
IUPAC-Name |
2-acetyloxyethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C7H16NO2.HI/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i7+2; |
InChI-Schlüssel |
SMBBQHHYSLHDHF-ZMCFIIMUSA-M |
SMILES |
CC(=O)OCC[N+](C)(C)C.[I-] |
Synonyme |
ACETYLCHOLINE IODIDE, [ACETYL-1-14C] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


